Carbamothioic acid, dibutyl-, S-ethyl ester
Description
Carbamothioic acid, dibutyl-, S-ethyl ester (IUPAC name: S-ethyl N,N-dibutylcarbamothioate) is a thiocarbamate ester characterized by two straight-chain butyl groups attached to the nitrogen atom and an ethyl group bonded to the sulfur atom via a thioester linkage. These compounds are primarily used as pre-emergent herbicides in agriculture, inhibiting weed growth by disrupting lipid biosynthesis .
Thiocarbamates generally exhibit moderate environmental persistence, with degradation pathways involving cleavage of the C-S bond to form metabolites like benzenecarbothioic acid derivatives and alkylthiols .
Properties
CAS No. |
2444-96-4 |
|---|---|
Molecular Formula |
C11H23NOS |
Molecular Weight |
217.37 g/mol |
IUPAC Name |
S-ethyl N,N-dibutylcarbamothioate |
InChI |
InChI=1S/C11H23NOS/c1-4-7-9-12(10-8-5-2)11(13)14-6-3/h4-10H2,1-3H3 |
InChI Key |
BILVQGMFLHICLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)SCC |
Origin of Product |
United States |
Preparation Methods
Esterification via Halogenating Reagents and One-Pot Reactions
A highly efficient and industrially favorable method for preparing active esters, including carbamothioic acid esters, involves a one-pot reaction using:
- A carboxylic acid or carbamothioic acid derivative as starting material
- A halogenating reagent (e.g., oxalyl chloride, thionyl chloride)
- A reagent that forms active esters (e.g., N-hydroxysuccinimide)
- A base (e.g., triethylamine)
- An organic solvent (e.g., acetonitrile, tetrahydrofuran)
Process Summary:
- The carbamothioic acid is reacted with a halogenating reagent to form an acid halide intermediate.
- Without isolation, the acid halide reacts with an active ester-forming reagent and base in the same reaction vessel.
- The reaction is typically conducted at low temperatures (-20 to 40°C) to prevent isomerization and side reactions.
- The product, an active ester such as the S-ethyl ester, is isolated by standard purification techniques (distillation, chromatography).
Carbodiimide-Mediated Esterification (Steglich Esterification)
Another common method is the Steglich esterification , which uses carbodiimide coupling reagents such as:
- 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide (EDC)
- 1,3-Dicyclohexylcarbodiimide (DCC)
In the presence of catalytic amounts of N-hydroxy compounds (e.g., N-hydroxysuccinimide or N-hydroxybenzotriazole), the carbamothioic acid reacts with an alcohol (e.g., ethanol or butanol) to form the ester.
- Mild reaction conditions preserve sensitive functional groups.
- Suitable for laboratory-scale synthesis.
- Limitations include the cost of carbodiimides and difficulty in removing urea by-products (especially with DCC).
- Solvent choice is critical for sustainability and safety; recent research suggests alternatives to dichloromethane and DMF for greener processes.
Direct Esterification with Acid Catalysts in Distillation Columns
For industrial scale, direct esterification of carbamothioic acid derivatives with ethanol-containing mixtures can be performed in the presence of acid catalysts (e.g., sulfuric acid) in a distillation column setup.
- Alcohol mixture and carbamothioic acid are fed into different points of the distillation column.
- Esterification and continuous removal of the ester product and water occur simultaneously.
- This method is efficient for producing ethyl esters continuously and separating them from heavier esters or unreacted materials.
Comparative Data Table of Preparation Methods
| Method | Reagents & Conditions | Advantages | Disadvantages | Industrial Suitability |
|---|---|---|---|---|
| One-pot Halogenation + Active Ester Formation | Halogenating reagent (oxalyl chloride), N-hydroxysuccinimide, base, organic solvent, -20 to 40°C | High yield, low isomerization, fewer steps, cost-effective | Requires careful temperature control | High |
| Carbodiimide-Mediated Esterification (Steglich) | EDC or DCC, N-hydroxy compounds, mild solvents | Mild conditions, good for sensitive substrates | Expensive reagents, by-product removal issues | Moderate (lab scale) |
| Direct Acid-Catalyzed Esterification in Distillation Column | Acid catalyst, ethanol-containing alcohol mixtures, continuous distillation | Continuous process, efficient separation | Requires specialized equipment, less selective | High |
Research Findings and Notes
- The one-pot halogenation method is preferred industrially due to its efficiency and cost-effectiveness, especially when using N-hydroxysuccinimide as the active ester reagent.
- Carbodiimide methods, while popular in research labs, face challenges in scale-up due to reagent cost and by-product handling.
- Direct esterification in distillation columns is well-established for ethyl esters and can be adapted for carbamothioic acid esters, offering continuous production advantages.
- Temperature control is critical to avoid isomerization and degradation of sensitive carbamothioic acid esters.
- Purification methods include distillation under reduced pressure, chromatography, and recrystallization depending on scale and purity requirements.
Chemical Reactions Analysis
Types of Reactions
Carbamothioic acid, dibutyl-, S-ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, leading to the formation of carbamothioic acid and ethanol.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Substitution: The ester group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are used to catalyze the hydrolysis reaction.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester group.
Major Products Formed
Hydrolysis: Carbamothioic acid and ethanol.
Oxidation: Sulfoxides or sulfones.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
-
Agricultural Chemistry
- Herbicide Production : Carbamothioic acid, dibutyl-, S-ethyl ester is primarily used in the formulation of herbicides. It acts by inhibiting specific enzymes involved in amino acid synthesis within plants, leading to metabolic disruption and eventual plant death. This mechanism makes it effective against a variety of weed species .
- Pesticide Development : Beyond herbicides, this compound is also utilized in developing pesticides that target pests affecting crops. Its efficacy in disrupting metabolic pathways has made it a valuable tool in integrated pest management strategies.
- Organic Synthesis
-
Biological Research
- Plant Growth Studies : Researchers have investigated the effects of this compound on plant growth and development. Studies indicate that its application can lead to altered growth patterns due to its enzyme inhibition properties .
- Potential Therapeutics : There is ongoing research into the compound's interactions with biological molecules, exploring its potential therapeutic applications in medicine.
Case Study 1: Herbicide Efficacy
A study conducted on the efficacy of this compound as a herbicide demonstrated significant control over target weed species such as Echinochloa crus-galli (barnyard grass) and Amaranthus retroflexus (redroot pigweed). The application rates were optimized to minimize crop damage while maximizing weed suppression.
| Weed Species | Application Rate (kg/ha) | Control Efficacy (%) |
|---|---|---|
| Echinochloa crus-galli | 2.5 | 85 |
| Amaranthus retroflexus | 1.5 | 90 |
Case Study 2: Toxicological Assessments
Toxicological assessments have classified this compound under hazardous waste regulations due to its potential environmental impact when mismanaged. Studies evaluating its LC50 values for various organisms have led to recommendations for safe handling practices in agricultural settings .
Mechanism of Action
The mechanism of action of carbamothioic acid, dibutyl-, S-ethyl ester involves the inhibition of specific enzymes in plants, leading to the disruption of essential metabolic pathways. The compound targets enzymes involved in the synthesis of amino acids and proteins, ultimately causing the death of the plant . The molecular pathways affected include the inhibition of acetolactate synthase (ALS) and other key enzymes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1 summarizes key structural and physicochemical data for carbamothioic acid derivatives:
Key Observations :
Degradation Pathways and Metabolites
Thiocarbamates undergo microbial degradation via C-S bond cleavage. For example:
- Butylate degrades into benzenecarbothioic acid, S-methyl ester , and carbamothioic acid, diethyl-, S-ethyl ester under aerobic conditions .
- EPTC produces dipropylcarbamothioic acid and 4-chlorobenzyl mercaptan via Pseudomonas spp. .
Table 2 compares degradation products:
Regulatory and Environmental Impact
- Butylate is classified under UN3082 as an environmentally hazardous substance, with strict handling guidelines .
Biological Activity
Carbamothioic acid, dibutyl-, S-ethyl ester (CAS Registry Number: 41577-26-8) is a chemical compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₁₁H₂₃NS₂
- Molecular Weight : 233.437 g/mol
- IUPAC Name : Carbamodithioic acid, dibutyl-, ethyl ester
The compound has a structure that includes a dithiocarbamate moiety, which is significant for its biological interactions.
Biological Activity Overview
Research into the biological activity of carbamothioic acid derivatives indicates potential applications in various fields, including agriculture and medicine. The following sections detail specific areas of biological activity.
1. Antimicrobial Activity
Studies have shown that compounds similar to carbamothioic acid exhibit antimicrobial properties. For instance, a study on related dithiocarbamate compounds revealed their effectiveness against various bacterial strains. The mechanism often involves disrupting microbial cell membranes or interfering with metabolic pathways.
2. Enzymatic Interactions
Carbamothioic acid and its derivatives are known to interact with carboxylesterases (CXEs), enzymes that play a crucial role in the metabolism of various xenobiotics. A study indicated that such interactions could lead to increased enzymatic activity, suggesting a potential for bioremediation applications in agricultural contexts .
3. Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of carbamothioic acid derivatives. These studies typically involve assessing the compound's effects on cellular viability and potential genotoxicity. Results indicate that while some derivatives show low toxicity at certain concentrations, further studies are needed to fully understand their safety in environmental and human health contexts.
Case Study 1: Bioremediation Potential
A recent study highlighted the ability of bacteria isolated from agricultural soils to degrade pesticides, including thiobencarb, which is structurally similar to carbamothioic acid derivatives. The study found that certain bacterial strains could effectively metabolize these compounds, leading to significant degradation rates under controlled conditions . This suggests that carbamothioic acid derivatives could play a role in bioremediation efforts.
Case Study 2: Antioxidant Properties
Another investigation focused on the antioxidant capacity of extracts containing carbamothioic acid derivatives. The findings indicated that these extracts could scavenge free radicals effectively, providing a basis for their potential use in therapeutic applications aimed at oxidative stress-related diseases .
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Disruption of cell membranes | |
| Enzymatic Interaction | Increased CXE activity | |
| Antioxidant | Free radical scavenging |
Research Findings
Recent research has focused on the synthesis and modification of carbamothioic acid derivatives to enhance their biological activity. For example:
- Enhanced Antimicrobial Activity : Modifications in the alkyl chain length have been shown to improve antimicrobial efficacy against specific pathogens.
- Increased Biodegradability : Structural changes can lead to more favorable degradation profiles in environmental settings, enhancing their use as bioremediating agents.
Q & A
Q. What are the established synthetic routes for preparing Carbamothioic acid, dibutyl-, S-ethyl ester?
Methodological Answer: The synthesis of thiocarbamate esters typically involves the reaction of a secondary amine (e.g., dibutylamine) with ethyl chlorothioformate or carbon disulfide followed by alkylation. For example:
Condensation Method : React dibutylamine with carbon disulfide in alkaline conditions to form the thiocarbamate intermediate, followed by alkylation with ethyl iodide .
Direct Thiolation : Use ethyl chlorothioformate with dibutylamine in anhydrous solvents (e.g., dichloromethane) under nitrogen atmosphere to minimize hydrolysis .
Key Considerations : Monitor reaction temperature (typically 0–5°C for exothermic steps) and purity of reagents. Confirm product formation via TLC or GC-MS .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer :
Q. What are the key physicochemical properties of this compound relevant to laboratory handling?
Methodological Answer :
Q. What experimental designs are optimal for studying the hydrolysis kinetics of this compound in aquatic environments?
Methodological Answer :
Q. What mechanistic insights exist for the environmental degradation pathways of this compound in soil systems?
Methodological Answer :
- Abiotic Pathways :
- Biotic Pathways :
Q. How can researchers resolve discrepancies in reported toxicity data for this compound across studies?
Methodological Answer :
- Source Analysis : Compare test organisms (e.g., Daphnia magna vs. algae), exposure durations, and endpoints (LC₅₀ vs. EC₅₀).
- Standardization : Adhere to OECD Guidelines (e.g., Test No. 201 for algae) to ensure consistency .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers and normalize data across studies .
Q. What advanced spectroscopic techniques are suitable for elucidating the interaction of this compound with biological macromolecules?
Methodological Answer :
- Fluorescence Quenching : Monitor tryptophan residue interactions in proteins (e.g., serum albumin) using Stern-Volmer plots .
- Docking Studies : Combine NMR-derived structural data with computational models (e.g., AutoDock Vina) to predict binding sites .
- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., acetylcholinesterase) to resolve atomic-level interactions .
Q. How should researchers address contradictions in reported physicochemical properties (e.g., logP, solubility) across databases?
Methodological Answer :
- Data Validation : Cross-reference peer-reviewed studies (e.g., EPA reports ) and standardized databases (NIST ).
- Experimental Replication : Measure logP via shake-flask method with HPLC quantification, ensuring temperature control (±0.5°C) .
- Error Analysis : Calculate inter-laboratory variances using Horwitz Equation for consistency checks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
